molecular formula C19H22N2O5S B10989848 methyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B10989848
M. Wt: 390.5 g/mol
InChI Key: MKIQSKVOGAHEIG-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves multiple steps. One common method starts with the preparation of the intermediate, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethanamine. This intermediate is then reacted with various reagents to form the final compound.

  • Preparation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethanamine

      Reagents: 4-methoxybenzaldehyde, tetrahydro-2H-pyran, and a reducing agent such as lithium aluminum hydride (LiAlH4).

      Conditions: The reaction is typically carried out in an inert atmosphere at low temperatures to prevent oxidation.

  • Formation of the Final Compound

      Reagents: The intermediate is reacted with thiazole-4-carboxylic acid and methyl chloroformate.

      Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)oxane-4-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-12-15(16(22)25-3)20-18(27-12)21-17(23)19(8-10-26-11-9-19)13-4-6-14(24-2)7-5-13/h4-7H,8-11H2,1-3H3,(H,20,21,23)

InChI Key

MKIQSKVOGAHEIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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